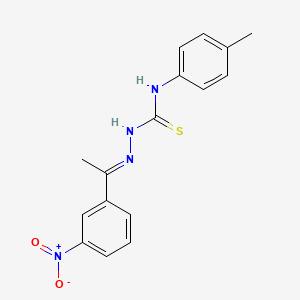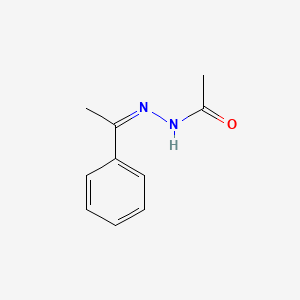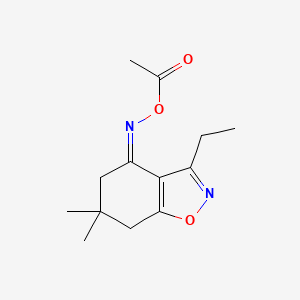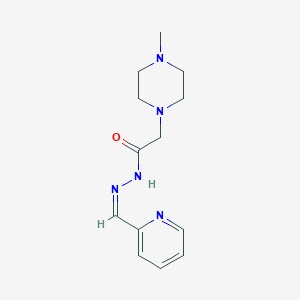
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone, also known as Nitrophenyl Ethyl Thiosemicarbazone (NPET), is a chemical compound that has been widely studied for its potential applications in various scientific fields. NPET is a thiosemicarbazone derivative that has been synthesized using various methods and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NPET is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. NPET has been shown to inhibit the activity of ribonucleotide reductase and topoisomerase II, which are enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
NPET has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. NPET has also been shown to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPET in lab experiments is its potential as a new drug candidate. NPET has been shown to possess various pharmacological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using NPET in lab experiments is its toxicity. NPET has been shown to be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several future directions for the study of NPET, including the development of new drugs based on its structure and the investigation of its mechanism of action. The development of new drugs based on NPET could lead to the discovery of new treatments for cancer, bacterial infections, and viral infections. Further investigation of the mechanism of action of NPET could provide insight into its potential applications in various scientific fields.
Méthodes De Synthèse
NPET can be synthesized using several methods, including the reaction of 1-(3-nitrophenyl)-1-ethanone with thiosemicarbazide in the presence of an acid catalyst. The reaction yields NPET, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
NPET has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. NPET has been shown to possess anti-cancer, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-6-8-14(9-7-11)17-16(23)19-18-12(2)13-4-3-5-15(10-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVEZVIGCRRGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)ethanone N-(4-methylphenyl)thiosemicarbazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)


![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
